![molecular formula C13H10Cl2N4O2 B2931532 N~1~-(3,4-dichlorophenyl)-N~3~-(2-pyrazinyl)malonamide CAS No. 338392-32-8](/img/structure/B2931532.png)
N~1~-(3,4-dichlorophenyl)-N~3~-(2-pyrazinyl)malonamide
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Description
N~1~-(3,4-dichlorophenyl)-N~3~-(2-pyrazinyl)malonamide, also known as DCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Iron(III) Recovery
N,N'-tetrasubstituted malonamides, including those structurally related to N1-(3,4-dichlorophenyl)-N3-(2-pyrazinyl)malonamide, have been investigated for their potential in the recovery of iron(III) from chloride solutions. These compounds are found to be efficient in selectively removing Fe(III) from concentrated hydrochloric acid solutions, demonstrating the possibility for practical applications in solvent extraction processes (Paiva & Costa, 2005).
Antitumor Activity
Derivatives of pyrazolines substituted with sulfonamide and sulfonylurea pharmacophores have been synthesized and evaluated for their in vitro antitumor activities. These compounds have shown broad-spectrum antitumor activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Rostom, 2006).
Electrochemical and Optical Properties
Ferrocenyl pyrazoline and pyrazole derivatives containing the sulfonamide moiety have been synthesized and characterized for their electrochemical and optical properties. These compounds exhibit reversible oxidation behavior and interesting optical properties, making them candidates for applications in electrochemical sensors and optical devices (Kiran Kumar et al., 2012).
Molecular Docking Analysis
Pyrazole compounds, including those with structural similarities to N1-(3,4-dichlorophenyl)-N3-(2-pyrazinyl)malonamide, have been synthesized and their potential as anti-cancer agents has been assessed through molecular docking analysis. These studies suggest that certain pyrazole derivatives could interact with cancer-related targets, offering insights into their mechanism of action (Thomas et al., 2019).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-pyrazin-2-ylpropanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2/c14-9-2-1-8(5-10(9)15)18-12(20)6-13(21)19-11-7-16-3-4-17-11/h1-5,7H,6H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGGSYFIKPWFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NC2=NC=CN=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3,4-dichlorophenyl)-N~3~-(2-pyrazinyl)malonamide |
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